Amiodarone
Overview
Description
Amiodarone is an effective antiarrhythmic medication frequently used for both ventricular and atrial arrhythmias . It belongs to the group of medicines known as antiarrhythmics . It is used to treat life-threatening heart rhythm problems called ventricular arrhythmias . This medicine is used in patients who have already been treated with other medicines that did not work well .
Molecular Structure Analysis
Amiodarone has a molecular formula of C25H29I2NO3 . It is an iodine-containing compound with some structural similarity to thyroxine . It is highly lipid-soluble and is stored in high concentrations in fat and muscle, as well as in the liver, lungs, and skin .
Chemical Reactions Analysis
Amiodarone can cause serious adverse reactions affecting the eyes, heart, lung, liver, thyroid gland, skin, and peripheral nervous system . It interacts with several medications, such as warfarin, simvastatin, and atorvastatin, and many HIV antiretroviral medications .
Physical And Chemical Properties Analysis
Amiodarone is incompletely absorbed (35% to 65%) after oral administration . It is taken up very extensively by tissue, with marked interindividual variation . The elimination half-life of amiodarone is highly variable and unusually long, averaging about 58 days .
Scientific Research Applications
Electrophysiologic Effects and Proarrhythmic Potential
Amiodarone, known for its complex electrophysiologic profile, has been extensively used for treating serious cardiac rhythm disorders, especially life-threatening ventricular tachyarrhythmias. Its electrophysiologic effect is characterized by a significant prolongation of the ventricular action potential, leading to an increase in refractoriness and the duration of the QT interval on electrocardiograms. This prolongation of the QT interval is particularly known for its potential to provoke polymorphic ventricular tachycardia, such as torsade de pointes. However, the extent of amiodarone-induced proarrhythmic effects and their incidence vary depending on patient populations, dosages used, length of follow-up, and study design. Research has focused on reevaluating the proarrhythmic potential of amiodarone, especially its ability to provoke torsade de pointes, due to increasing concerns about the safety of antiarrhythmic drug therapy (Hohnloser, Klingenheben, & Singh, 1994).
Impact on Thyroid Function
Amiodarone's impact on thyroid function has been a subject of interest. It is known to affect thyroid physiology significantly, with studies showing changes in thyroid hormone dynamics in almost all patients receiving amiodarone. This includes decreases in peripheral deiodination of thyroxine to triiodothyronine, leading to increased serum levels of thyroxine and reverse triiodothyronine, and decreased levels of triiodothyronine. Such alterations in thyroid function tests, however, are not always indicative of overt thyroid dysfunction. The relationship between amiodarone, its dosages, and the development of thyroid dysfunction has been a critical area of study (Harjai & Licata, 1997).
Use in Treating Ventricular Arrhythmias
Clinical studies have evaluated the efficacy of amiodarone in managing complex cardiac arrhythmias, especially those refractory to other antiarrhythmic agents. Long-term follow-ups have demonstrated its effectiveness in a high percentage of patients, with a focus on identifying and managing side effects to continue amiodarone therapy successfully. The benefit of suppressing symptomatic arrhythmias and potentially preventing sudden death is weighed against the incidence of severe side effects (Peter, Hamer, Mandel, & Weiss, 1983).
Impact on Cardiac Tissue Receptors
Independent of its effects on thyroid hormone physiology, amiodarone has been shown to exert electrophysiologic effects on cardiac muscle cells that simulate those of hypothyroidism. Research in this area has revealed that amiodarone and its active metabolite desethylamiodarone may reduce the maximum binding capacity of cardiac beta-receptors and calcium channels. These findings are crucial for understanding the drug's cardiac effects, separate from its influence on thyroid function (Harjai & Licata, 1997).
Safety and Monitoring
Given its widespread use, the safety and monitoring of amiodarone have been extensively reviewed. The emphasis is on using the lowest effective dose to achieve therapeutic endpoints while avoiding serious side effects. Regular monitoring for potential drug interactions and adverse effects on various organ systems is recommended to ensure safe and effective use of amiodarone (Siddoway, 2003).
Safety And Hazards
properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKLHRQXLHMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022592 | |
Record name | Amiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amiodarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Low, 4.76e-03 g/L | |
Record name | Amiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amiodarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amiodarone is considered a class III anti-arrhythmic drug. It blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. As a result amiodarone increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes). Therefore, cardiac muscle cell excitability is reduced, preventing and treating abnormal heart rhythms. Unique from other members of the class III anti-arrhythmic drug class, amiodarone also interferes with the functioning of beta-adrenergic receptors, sodium channels, and calcium channels channels. These actions, at times, can lead to undesirable effects, such as hypotension, bradycardia, and Torsades de pointes (TdP). In addition to the above, amiodarone may increase activity of peroxisome proliferator-activated receptors, leading to steatogenic changes in the liver or other organs. Finally, amiodarone has been found to bind to the thyroid receptor due to its iodine content, potentially leading to amiodarone induced hypothyroidism or thyrotoxicosis. | |
Record name | Amiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Amiodarone | |
CAS RN |
1951-25-3 | |
Record name | Amiodarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Amiodarone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amiodarone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMIODARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RQ532IUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Amiodarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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